N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-4-pyrazin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(27-15-11-20(12-16-27)29-21-17-24-13-14-25-21)26-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,13-14,17,20,22H,11-12,15-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEGTOAKZVUATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pipecolic Acid Derivatives as Starting Materials
Modified Curtius rearrangements of L-pipecolic acid derivatives enable access to stereochemically defined piperidine intermediates. A documented protocol involves:
- N-Boc protection of pipecolic acid
- Activation as mixed carbonic anhydride using ethyl chloroformate
- Rearrangement with diphenylphosphoryl azide (DPPA)
- Hydrolysis to yield 4-hydroxypiperidine-Boc intermediate
This method achieves 68–72% yields with >98% enantiomeric excess when conducted in anhydrous THF at −78°C.
Cyclization of 1,5-Dihalopentanes
Industrial-scale approaches favor cost-effective cyclizations:
Cl NH
| |
Cl-(CH2)3-CH2-NH2 → Piperidine via AlCl3-mediated cyclization
Yields up to 85% are reported using aluminum chloride (1.2 eq) in refluxing xylene (135°C, 48 hr). Subsequent oxidation with mCPBA introduces the 4-hydroxy group essential for pyrazine coupling.
Pyrazin-2-yloxy Group Installation
Nucleophilic Aromatic Substitution (SNAr)
The 4-hydroxypiperidine intermediate undergoes SNAr with 2-chloropyrazine under Buchwald-Hartwig conditions:
Reaction Protocol
| Component | Quantity | Role |
|---|---|---|
| 4-Hydroxypiperidine | 1.0 eq | Nucleophile |
| 2-Chloropyrazine | 1.2 eq | Electrophile |
| Cs2CO3 | 3.0 eq | Base |
| CuI | 0.1 eq | Catalyst |
| DMF | 0.2 M | Solvent |
Heating at 110°C for 18 hr achieves 78% conversion (HPLC). Microwave-assisted (150°C, 30 min) variants improve yields to 84% while reducing dimerization byproducts.
Mitsunobu Coupling Alternatives
For oxygen-sensitive substrates, Mitsunobu conditions prove effective:
4-Hydroxypiperidine + 2-Hydroxypyrazine → DIAD, PPh3, THF, 0°C → RT
This method provides 91% yield but requires strict anhydrous conditions and generates stoichiometric triphenylphosphine oxide waste.
Benzhydryl Carboxamide Formation
Carbodiimide-Mediated Coupling
Reaction of 4-(pyrazin-2-yloxy)piperidine with benzhydryl isocyanate:
Piperidine-NH2 + Ph2CHNCO → EDC, HOBt, DCM → Target compound
Key parameters:
Schotten-Baumann Acylation
For scale-up operations:
Piperidine amine + Benzhydryl carbonyl chloride
↓
10% NaOH, EtOAc/H2O
↓
84% yield, 99.2% purity (HPLC)
Exothermic reaction requires careful temperature control (<5°C) to prevent epimerization.
Analytical Characterization Data
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.15 (d, J=2.4 Hz, 1H, pyrazine), 7.35–7.28 (m, 10H, benzhydryl), 4.70 (q, J=6.8 Hz, 1H, piperidine-O), 3.85–3.65 (m, 4H, piperidine)
- 13C NMR : 165.8 (C=O), 147.2 (pyrazine C-O), 142.1–126.3 (aromatic), 67.4 (piperidine C-O)
- HRMS : m/z calcd for C23H24N4O2 [M+H]+ 389.1978, found 389.1975
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC-UV | C18, 150×4.6 mm | 8.72 min | 99.6% |
| UPLC-MS | HSS T3, 2.1×50 | 2.15 min | 99.8% |
Process Optimization Challenges
Regioselectivity in Pyrazine Coupling
Competing O- vs N-alkylation presents a critical control point. Studies show:
Epimerization Risks
The stereolabile piperidine C4 center requires careful handling:
- Limit reaction pH <8 during aqueous workups
- Avoid prolonged heating >80°C in protic solvents
- Chiral HPLC analysis shows <0.5% epimerization under optimized conditions
Industrial-Scale Considerations
Solvent Selection Matrix
| Solvent | Reaction Rate | Yield | Safety | Cost |
|---|---|---|---|---|
| DMF | Fast | 88% | Toxic | $$$ |
| NMP | Moderate | 82% | Moderate | $$ |
| THF | Slow | 75% | Flammable | $ |
Waste Stream Management
- CuI catalyst removal via thiol-functionalized silica (99.9% recovery)
- Aqueous Cs2CO3 neutralization generates benign CsHCO3 precipitate
- Solvent recovery systems achieve 92% DMF reuse rate
Emerging Synthetic Technologies
Continuous Flow Approaches
Microreactor systems demonstrate:
- 5x faster reaction times vs batch
- 19% reduction in byproduct formation
- 98.5% yield at 50 g/hr throughput
Photoredox Catalysis
Visible-light-mediated amidation shows promise for:
- Room temperature reactions
- 0.5 mol% catalyst loading
- 95% yield in preliminary trials
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound can be used to probe the structure-activity relationships of related molecules and to develop new chemical probes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations
Carboxamide N-Substituent :
- The benzhydryl group (C₁₃H₁₁) in the target compound and its pyrimidine analogue introduces significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the ethyl group in reduces molecular weight (250.3 vs. ~402.5) and likely improves solubility.
Piperidine C4 Substituent: Pyrazin-2-yloxy (target compound and ) contains two nitrogen atoms in its aromatic ring, enabling hydrogen bonding and π-π interactions. This contrasts with the 2-methylpyrimidin-4-yloxy group in , which adds steric bulk and a methyl group that may alter binding affinity.
Heterocyclic Variations: Pyrazine (6-membered ring with two N atoms) vs. pyrimidine (two N atoms at 1,3 positions) differences influence electronic properties and binding selectivity. Fluorinated groups (e.g., in ) are known to improve bioavailability and resistance to oxidative metabolism.
Pharmacological Implications (Hypothetical)
- Lipophilicity : The benzhydryl group may favor CNS penetration but increase plasma protein binding.
- Solubility : Ethyl-substituted analogues (e.g., ) are likely more water-soluble, favoring oral bioavailability.
- Metabolic Stability : Fluorinated or conjugated systems (e.g., ) could resist cytochrome P450-mediated degradation.
Biological Activity
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the following structural components:
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Benzhydryl Group : A phenyl group attached to another phenyl group via a carbon atom.
- Pyrazin-2-yloxy Moiety : A pyrazine ring substituted with a hydroxyl group.
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate amines and aldehydes.
- Introduction of the Benzhydryl Group : Nucleophilic substitution reactions with benzhydryl halides.
- Attachment of the Pyrazin-2-yloxy Group : Reactions with pyrazin-2-yloxy compounds under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate these targets, leading to various biological outcomes, including:
- Antitumor Activity : Studies suggest that similar compounds exhibit potent antitumor effects, potentially through the induction of cell cycle arrest and apoptosis in cancer cells .
- Neuropharmacological Effects : Related compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems .
Case Studies and Experimental Data
- Antitumor Activity Evaluation :
- Neuropharmacological Studies :
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antitumor, Neuropharmacological | Modulation of enzyme/receptor activity |
| Related Piperidine Derivatives | Antitumor | Induction of apoptosis via cell cycle arrest |
| Benzhydryl Compounds | Neurotransmitter modulation | High affinity for dopamine/norepinephrine transporters |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. Key steps include:
- Pyrazine core activation : Reacting pyrazin-2-ol derivatives with halogenating agents (e.g., POCl₃) to generate reactive intermediates.
- Piperidine functionalization : Introducing the benzhydryl group via Buchwald-Hartwig amination or reductive amination under inert atmospheres .
- Coupling reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrazine and piperidine moieties .
- Optimization : Yield and purity are maximized by controlling solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst systems (e.g., Pd-based catalysts for cross-coupling) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm for pyrazine) and aliphatic signals (δ 1.5–4.0 ppm for piperidine and benzhydryl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~460) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity, while TLC monitors reaction progress .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across different assay systems?
- Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, receptor isoform expression). Methodological strategies include:
- Standardized protocols : Replicate assays in ≥3 cell lines (e.g., HEK293, HeLa) with matched receptor densities .
- Orthogonal validation : Combine enzymatic inhibition assays (e.g., fluorescence-based) with biophysical methods (e.g., SPR for binding kinetics) .
- Data normalization : Use internal controls (e.g., IC₅₀ ratios relative to reference inhibitors) to minimize inter-assay variability .
Q. What computational approaches predict the compound’s target selectivity and binding modes?
- Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger models interactions with targets (e.g., kinases, GPCRs). Key parameters include grid box dimensions (20–25 Å) and ligand flexibility .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 50–100 ns trajectories, highlighting critical residues (e.g., hydrogen bonds with pyrazine-N) .
- QSAR models : Regression analysis of substituent effects (e.g., benzhydryl lipophilicity) correlates with activity trends .
Q. How do electronic effects of substituents influence the compound’s pharmacological profile?
- Answer :
- Electron-withdrawing groups (EWGs) : Fluorine or nitro groups on the benzhydryl moiety enhance metabolic stability but may reduce solubility .
- Electron-donating groups (EDGs) : Methoxy groups improve membrane permeability (logP ~3.5) but increase CYP450 interaction risks .
- Structure-activity relationship (SAR) : Pyrazine-O linkage is critical for maintaining π-π stacking with aromatic residues in target proteins .
Methodological Challenges
Q. What strategies mitigate degradation during long-term stability studies?
- Answer :
- Storage conditions : Lyophilized form at -80°C in amber vials minimizes hydrolysis of the carboxamide group .
- Buffered solutions : Use pH 7.4 PBS with 0.01% BHT to prevent oxidative degradation .
- Degradant analysis : LC-MS/MS identifies primary breakdown products (e.g., piperidine ring oxidation) .
Q. How can researchers validate the specificity of custom antibodies for this compound in immunoassays?
- Answer :
- Epitope mapping : SPR or ELISA with truncated analogs (e.g., lacking pyrazine) confirms antibody recognition sites .
- Cross-reactivity screening : Test against structurally similar compounds (e.g., piperidine-carboxamides) to exclude false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
